

CAY10499: A Technical Guide to its Discovery, Mechanism, and Preclinical Development

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Compound of Interest

Compound Name: CAY10499

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Abstract

CAY10499 is a potent, non-selective lipase inhibitor that has garnered significant interest in the scientific community for its broad-spectrum activity and potential therapeutic applications. Initially identified as a novel inhibitor of monoglyceride lipase (MGL), further studies revealed its inhibitory effects on a range of other lipases, including hormone-sensitive lipase (HSL) and fatty acid amide hydrolase (FAAH). This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **CAY10499**, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Discovery

CAY10499 was identified through a small-scale screening for inhibitors of monoglyceride lipase (MGL).^{[1][2]} This discovery was facilitated by the development of a novel 96-well format assay utilizing the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA), which provided a rapid and accurate method for assessing MGL activity.^{[1][2]} **CAY10499** emerged from this screening as a potent submicromolar inhibitor of MGL.^[1]

Chemical Properties

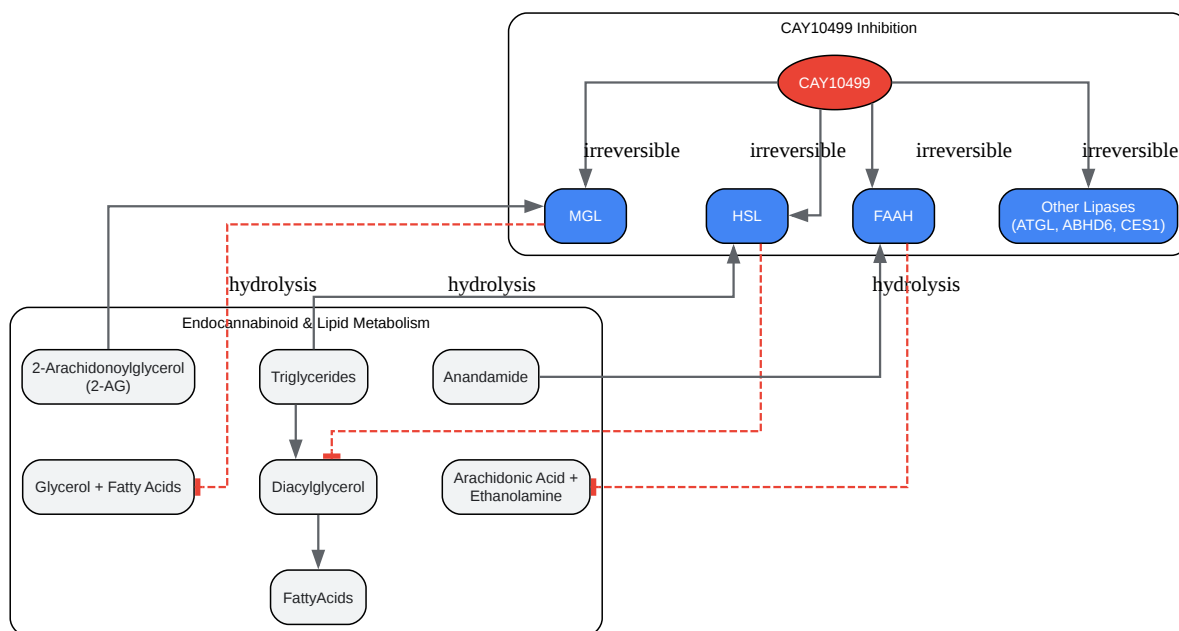
Property	Value
Formal Name	[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester
CAS Number	359714-55-9
Molecular Formula	C ₁₈ H ₁₇ N ₃ O ₅
Molecular Weight	355.3 g/mol
Purity	≥98%
UV/Vis (λ _{max})	206, 256 nm
Solubility	DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL
Storage	-20°C
Stability	≥4 years

Data sourced from Cayman Chemical product information.[3]

Mechanism of Action

CAY10499 acts as a non-selective, irreversible inhibitor of several serine hydrolases.[4] Its primary mechanism of action involves the covalent modification of the catalytic serine residue within the active site of these enzymes, leading to their inactivation. Studies have suggested that the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety is the active component responsible for the inhibitory activity, rather than the carbamate group.[4][5] The inhibition by **CAY10499** is time-dependent, with its inhibitory potential increasing upon pre-incubation with the enzyme.[5]

The inhibition of MGL by **CAY10499** leads to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn modulates cannabinoid receptor signaling.[6] The inhibition of other lipases, such as HSL and ATGL, disrupts intracellular lipolysis, affecting the release of fatty acids from stored triglycerides.



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Caption: **CAY10499** signaling pathway.

Preclinical Data

In Vitro Inhibitory Activity

CAY10499 has been shown to inhibit a variety of lipases with varying potencies. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target Enzyme	Species	IC ₅₀ (nM)
Monoacylglycerol Lipase (MGL)	Human	144
Hormone-Sensitive Lipase (HSL)	Human	90
Fatty Acid Amide Hydrolase (FAAH)	Human	14

Data compiled from Cayman Chemical.[3]

Other Inhibited Lipases (at 5 µM)	% Inhibition
Adipose Triglyceride Lipase (ATGL)	95%
Diacylglycerol Lipase α (DAGLα)	60%
α/β-Hydrolase Domain 6 (ABHD6)	90%
Carboxylesterase 1 (CES1)	95%

Data compiled from Cayman Chemical.[3]

Anti-proliferative Activity in Cancer Cell Lines

CAY10499 has demonstrated cytotoxic effects against several human cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (µM)
MCF-7	Breast	4.2
MDA-MB-231	Breast	46
COV318	Ovarian	106.7
OVCAR-3	Ovarian	79.8

Data compiled from Cayman Chemical.[3]

In Vivo Studies

In a rat model, **CAY10499** was shown to reduce increases in cytosolic lipase activity induced by both a fructose-rich (FRUC) diet and an AIN-93M diet.^[3] This suggests that **CAY10499** is active in vivo and can modulate lipid metabolism.

Experimental Protocols

Monoglyceride Lipase (MGL) Inhibition Assay

This protocol is based on the method used for the initial discovery of **CAY10499**.^{[2][5]}

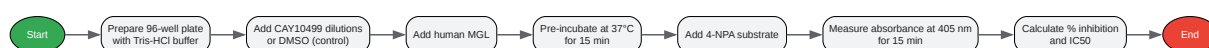
Materials:

- Recombinant human MGL
- **CAY10499**
- 4-Nitrophenylacetate (4-NPA)
- Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% (w/v) fatty-acid-free BSA
- 96-well microtiter plate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare serial dilutions of **CAY10499** in DMSO.
- In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.
- Add 10 µL of the **CAY10499** dilution or DMSO (for control) to the appropriate wells.
- Add 16 ng of pure human MGL in 10 µL of Tris-HCl buffer to each well.
- Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.

- Initiate the reaction by adding 40 μL of a 1.25 mM solution of 4-NPA in Tris-HCl buffer (final concentration 250 μM).
- Immediately measure the absorbance at 405 nm and continue to monitor for 15 minutes at 37°C.
- The rate of 4-nitrophenol production is proportional to MGL activity. Calculate the percentage of inhibition for each concentration of **CAY10499** and determine the IC_{50} value.



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Caption: MGL Inhibition Assay Workflow.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol is a general method for assessing FAAH inhibition.^{[1][7]}

Materials:

- Recombinant human FAAH
- **CAY10499**
- FAAH substrate (e.g., AMC arachidonoyl amide)
- FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
- 96-well black microplate
- Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

- Prepare serial dilutions of **CAY10499** in a suitable solvent (e.g., DMSO).

- In a 96-well black plate, add 170 μ L of FAAH Assay Buffer to each well.
- Add 10 μ L of the diluted FAAH enzyme to each well (except for background wells).
- Add 10 μ L of the **CAY10499** dilution or solvent (for control) to the appropriate wells. For background wells, add 10 μ L of solvent.
- Incubate the plate for 5 minutes at 37°C.
- Initiate the reaction by adding 10 μ L of the FAAH substrate to all wells.
- Incubate the plate for 30 minutes at 37°C, protected from light.
- Measure the fluorescence at the specified wavelengths.
- Subtract the background fluorescence and calculate the percentage of inhibition to determine the IC₅₀ value.

Hormone-Sensitive Lipase (HSL) Inhibition Assay

This protocol outlines a general method for measuring HSL inhibition.[\[8\]](#)[\[9\]](#)

Materials:

- Recombinant human HSL
- **CAY10499**
- HSL substrate (e.g., 1-S-arachidonoylthioglycerol)
- ThioGlo-1 reagent
- Potassium phosphate buffer (pH 7.0)
- 96-well plate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **CAY10499**.
- In a 96-well plate, add the potassium phosphate buffer.
- Add the recombinant human HSL to each well.
- Add the **CAY10499** dilutions or vehicle control.
- Pre-incubate the plate to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding the HSL substrate.
- After a set incubation period at 37°C, add the ThioGlo-1 reagent to detect the released thioglycerol.
- Measure the fluorescence to determine HSL activity.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Cancer Cell Viability Assay (CCK-8)

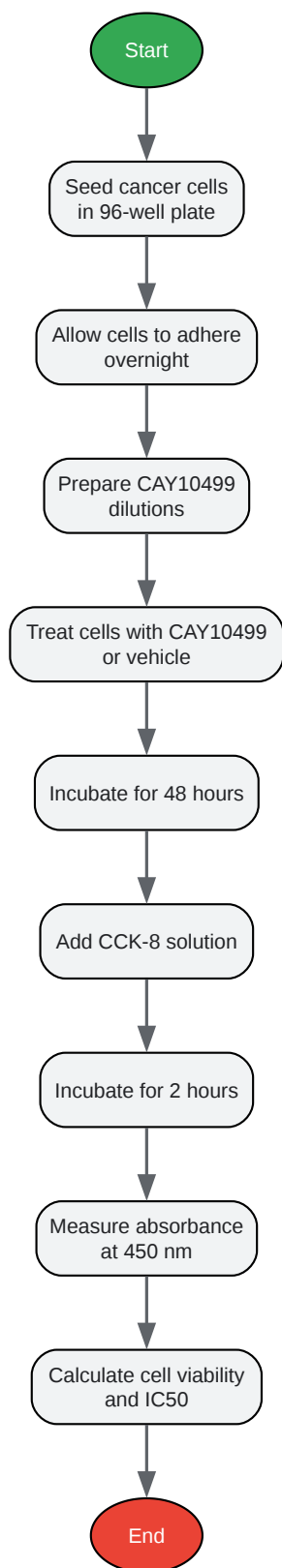
This is a general protocol to assess the anti-proliferative effects of **CAY10499** on cancer cell lines.[\[10\]](#)

Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Complete cell culture medium
- **CAY10499**
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plate
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **CAY10499** in the cell culture medium.
- Remove the old medium and add 100 μ L of the medium containing different concentrations of **CAY10499** or vehicle control to the wells.
- Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
- Add 10 μ L of the CCK-8 solution to each well and incubate for 2 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.



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Caption: Cancer Cell Viability Assay Workflow.

Synthesis

While a detailed, step-by-step synthesis protocol for **CAY10499** is not publicly available in the provided search results, the synthesis of a structurally related carbamate, benzyl phenylcarbamate, has been described.[5] This suggests that the synthesis of **CAY10499** likely involves the reaction of an appropriate isocyanate with benzyl alcohol in the presence of a base like triethylamine. The key starting material would be the 4-isocyanato-2-methylphenyl-5-methoxy-1,3,4-oxadiazol-2(3H)-one intermediate.

Future Directions

The broad-spectrum inhibitory profile of **CAY10499** presents both opportunities and challenges. While its polypharmacology could be advantageous for treating complex diseases where multiple lipases are dysregulated, it also poses a risk for off-target effects. Future research should focus on:

- **Lead Optimization:** medicinal chemistry efforts to improve the selectivity of **CAY10499** for specific lipase targets.
- **In-depth In Vivo Studies:** Comprehensive pharmacokinetic and pharmacodynamic studies in various animal models to better understand its efficacy, safety, and therapeutic window for specific indications.
- **Target Deconvolution:** Further studies to elucidate the contribution of each inhibited lipase to the observed cellular and in vivo effects of **CAY10499**.

Conclusion

CAY10499 is a valuable research tool for studying the roles of various lipases in health and disease. Its discovery and characterization have provided a foundation for the development of novel therapeutics targeting lipid metabolism. This technical guide has summarized the key information on its discovery, mechanism of action, and preclinical development, and has provided detailed experimental protocols to aid researchers in their investigations of this multifaceted inhibitor.

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